2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is used primarily as an n-type dopant in various electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with benzoyl chloride in the presence of a base, followed by iodination. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield different benzimidazole-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from 0°C to 100°C .
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its strong electron-donating properties. It acts as an n-type dopant, enhancing the conductivity of semiconducting materials by donating electrons to the conduction band. This process involves molecular targets such as organic semiconductors and pathways related to electron transfer .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant used in organic electronics.
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: A strong n-type dopant for fullerene C60.
Uniqueness
2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific electron-donating properties and its ability to enhance the conductivity of a wide range of semiconducting materials. Its stability and efficiency make it a preferred choice in various applications .
Properties
CAS No. |
61495-68-9 |
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Molecular Formula |
C16H17IN2O |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)-phenylmethanone;iodide |
InChI |
InChI=1S/C16H16N2O.HI/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12;/h3-11,16H,1-2H3;1H |
InChI Key |
BMINGWPBOSCXKK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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